molecular formula C22H22O9 B14469627 Violaceol I tetraacetate CAS No. 68380-39-2

Violaceol I tetraacetate

Cat. No.: B14469627
CAS No.: 68380-39-2
M. Wt: 430.4 g/mol
InChI Key: GHNQXMCRNRWXDS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Violaceol I and its derivatives, including violaceol I tetraacetate, are typically isolated from fungal species such as Emericella violacea and Trichoderma polyalthiae. The isolation process involves culturing the fungi, extracting the metabolites, and purifying them using chromatographic techniques . The tetraacetate derivative is obtained through acetylation of violaceol I, followed by preparative thin-layer chromatography .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound. The compound is primarily produced in research laboratories through the aforementioned synthetic routes.

Chemical Reactions Analysis

Types of Reactions

Violaceol I tetraacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cleavage with lead tetraacetate can yield carbonyl compounds .

Scientific Research Applications

Violaceol I tetraacetate has several scientific research applications:

Properties

CAS No.

68380-39-2

Molecular Formula

C22H22O9

Molecular Weight

430.4 g/mol

IUPAC Name

[2-acetyloxy-3-(2,3-diacetyloxy-5-methylphenoxy)-5-methylphenyl] acetate

InChI

InChI=1S/C22H22O9/c1-11-7-17(27-13(3)23)21(29-15(5)25)19(9-11)31-20-10-12(2)8-18(28-14(4)24)22(20)30-16(6)26/h7-10H,1-6H3

InChI Key

GHNQXMCRNRWXDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OC(=O)C)OC(=O)C)OC2=C(C(=CC(=C2)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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